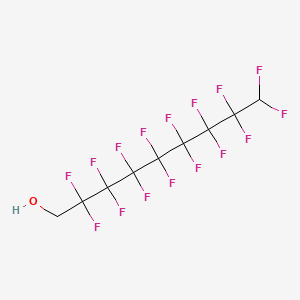

1H,1H,9H-Hexadecafluoro-1-nonanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5597. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F16O/c10-2(11)4(14,15)6(18,19)8(22,23)9(24,25)7(20,21)5(16,17)3(12,13)1-26/h2,26H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXVQELLSMPBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HC7F14CH2OH, C9H4F16O | |

| Record name | 1-Nonanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059923 | |

| Record name | 1H,1H,9H-Hexadecafluoro-1-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-18-1 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,1H,9H-Hexadecafluoro-1-nonanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 376-18-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nonanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,9H-Hexadecafluoro-1-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H,1H,9H-Hexadecafluoro-1-nonanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/255P4FQ8SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1H,1H,9H-Hexadecafluoro-1-nonanol

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and environmental fate of 1H,1H,9H-Hexadecafluoro-1-nonanol. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a fluorinated alcohol with a nine-carbon chain.[1][2] Its structure is characterized by a high degree of fluorination, which imparts unique properties such as chemical inertness and high hydrophobicity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononan-1-ol | [2] |

| Synonyms | 1H,1H,9H-Perfluoro-1-nonanol | [3] |

| CAS Number | 376-18-1 | [2][4] |

| Molecular Formula | C9H4F16O | [4] |

| Molecular Weight | 432.1019 g/mol | [4] |

| Appearance | White to almost white powder or crystals | [3] |

| Melting Point | 57-60 °C | [3] |

| Boiling Point | 155-156 °C at 200 mmHg | [5] |

| Purity (typical) | >97.0% (GC) | [3] |

Synthesis and Purification

The primary method for synthesizing this compound is through a process called fluorotelomerization . This process is a common method for producing fluorinated compounds.

General Synthesis Workflow: Fluorotelomerization

Caption: General workflow for the synthesis of this compound via fluorotelomerization.

Experimental Protocol: General Fluorotelomerization

-

Reaction Setup: A pressure-resistant reaction vessel is charged with a telogen (an alcohol such as methanol) and a radical initiator.

-

Introduction of Taxogen: The taxogen, tetrafluoroethylene (TFE), is introduced into the reactor in excess.

-

Reaction Conditions: The reaction is typically carried out under elevated temperature and pressure to facilitate the free-radical polymerization. The specific conditions will influence the distribution of telomer chain lengths.

-

Work-up: After the reaction is complete, the vessel is cooled, and the excess TFE is vented. The resulting mixture contains a distribution of fluorotelomer alcohols with varying perfluoroalkyl chain lengths.

-

Purification: The desired this compound is separated from the mixture of telomers.

Purification: Recrystallization

A common method for purifying solid organic compounds like this compound is recrystallization.

-

Solvent Selection: A suitable solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent.

-

Crystallization: The solution is allowed to cool slowly. As the solubility decreases, the pure compound crystallizes out, leaving impurities dissolved in the solvent.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and then dried.

Analytical Methodology

The purity and identity of this compound are typically determined using chromatographic and spectroscopic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for this purpose.

Experimental Protocol: GC-MS Analysis of Fluorotelomer Alcohols

The following is a general protocol for the analysis of fluorotelomer alcohols using GC-MS:

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (e.g., 1-10 mg).

-

Dissolve the sample in a suitable solvent, such as ethyl acetate or methanol, to a known concentration (e.g., 100 µg/mL).

-

If necessary, perform serial dilutions to bring the concentration within the linear dynamic range of the instrument.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., a mid-polar column like a DB-624).

-

Injection: Use a splitless or pulsed splitless injection mode to enhance sensitivity.

-

Oven Temperature Program: An optimized temperature ramp is used to separate the target analyte from any impurities. A typical program might start at a low temperature (e.g., 40-60 °C), hold for a few minutes, and then ramp up to a final temperature of 250-300 °C.

-

Mass Spectrometer: A quadrupole or triple quadrupole mass spectrometer is commonly used.

-

Ionization Mode: Electron ionization (EI) is often used, though chemical ionization (CI) can provide higher sensitivity for some fluorinated compounds.[6][7]

-

Acquisition Mode: Data can be acquired in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity in quantifying the target compound.

-

-

Data Analysis:

-

The retention time of the major peak is compared to that of a known standard of this compound for identification.

-

The mass spectrum of the peak is compared to a reference spectrum.

-

Purity is estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Biological and Environmental Fate

While there is no specific information on signaling pathways directly involving this compound, its classification as a fluorotelomer alcohol (FTOH) places it within a group of compounds with known metabolic and environmental degradation pathways. FTOHs are precursors to persistent and bioaccumulative perfluorinated carboxylic acids (PFCAs).[1]

Metabolic Pathway of Fluorotelomer Alcohols

In biological systems, FTOHs can be metabolized through oxidation and conjugation pathways.[1][8] The metabolism of 8:2 FTOH has been studied as a model for this class of compounds.

Caption: Proposed metabolic pathway of fluorotelomer alcohols in hepatocytes.[1][9]

Atmospheric Degradation Pathway of Fluorotelomer Alcohols

FTOHs are volatile and can be released into the atmosphere, where they undergo degradation, primarily initiated by hydroxyl (•OH) radicals.[10][11] This atmospheric degradation is a significant source of PFCAs in the environment.[10][12]

Caption: Atmospheric degradation pathway of fluorotelomer alcohols leading to the formation of PFCAs.[10]

References

- 1. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 376-18-1 | Benchchem [benchchem.com]

- 3. This compound | 376-18-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 376-18-1 [chemicalbook.com]

- 6. shimadzu.com [shimadzu.com]

- 7. pfascentral.org [pfascentral.org]

- 8. In vitro metabolism of 8-2 fluorotelomer alcohol: interspecies comparisons and metabolic pathway refinement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Degradation of fluorotelomer alcohols: a likely atmospheric source of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 1H,1H,9H-Perfluoro-1-nonanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1H,1H,9H-perfluoro-1-nonanol (CAS Number: 376-18-1). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this fluorinated alcohol for its application in various scientific endeavors. This document summarizes key quantitative data, details relevant experimental methodologies, and provides a visual representation of a standard experimental workflow.

Core Physicochemical Properties

1H,1H,9H-Perfluoro-1-nonanol, a partially fluorinated alcohol, exhibits unique properties due to the presence of a long perfluorinated carbon chain and a terminal hydroxyl group. These characteristics influence its solubility, stability, and potential for use in specialized applications such as surface coatings and as a precursor in the synthesis of other fluorinated compounds.[1][2]

Quantitative Data Summary

| Property | Value | Notes |

| Molecular Formula | C9H4F16O | [1][3][4][5][6] |

| Molecular Weight | 432.10 g/mol | [1][3][4][5] |

| CAS Number | 376-18-1 | [1][4][5][6] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 53 - 60 °C | [1][4][7] |

| Boiling Point | 155 - 158 °C | at 200 mmHg[1][7] |

| Density | Data not available | |

| Vapor Pressure | Data not available | |

| Water Solubility | Insoluble | [8] Qualitative data suggests low solubility. |

| log Kow (Octanol-Water Partition Coefficient) | Data not available |

Experimental Protocols

The determination of the physicochemical properties of chemical substances is guided by internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals.[9][10][11][12][13] These guidelines provide a framework to ensure data quality and comparability across different laboratories. The following sections detail the general methodologies for determining the key physicochemical properties of 1H,1H,9H-perfluoro-1-nonanol.

Melting Point Determination (Capillary Method)

The melting point is determined using a capillary tube method, a standard procedure for crystalline solids.[14][15][16][17]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered 1H,1H,9H-perfluoro-1-nonanol is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[14][15]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or a digital temperature sensor.[15]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.[14]

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range.

Boiling Point Determination (Thiele Tube Method)

For determining the boiling point at reduced pressure, a distillation method or a specialized apparatus like a Thiele tube can be employed.[18][19][20][21][22]

Methodology:

-

Sample Preparation: A small volume of 1H,1H,9H-perfluoro-1-nonanol is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.[19][20]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating medium (e.g., mineral oil) within a Thiele tube. The setup is connected to a vacuum source to achieve the desired pressure.[20]

-

Heating: The Thiele tube is gently heated, and the temperature is monitored.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[19][20]

Water Solubility Determination (Shake Flask Method)

The shake flask method is a widely used technique for determining the water solubility of substances.[23][24][25][26][27]

Methodology:

-

Sample Preparation: An excess amount of 1H,1H,9H-perfluoro-1-nonanol is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[27]

-

Phase Separation: The mixture is allowed to stand to allow for phase separation. Centrifugation may be used to separate any suspended solid particles.

-

Analysis: A sample of the aqueous phase is carefully withdrawn and analyzed using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), to determine the concentration of the dissolved substance.

Octanol-Water Partition Coefficient (log Kow) Determination (Shake Flask Method)

The octanol-water partition coefficient (Kow) is a measure of a substance's lipophilicity and is commonly determined using the shake flask method.[28][29][30][31][32]

Methodology:

-

Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Sample Preparation: A known amount of 1H,1H,9H-perfluoro-1-nonanol is dissolved in either the water-saturated octanol or the octanol-saturated water.

-

Partitioning: A known volume of the prepared solution is mixed with a known volume of the other saturated solvent in a flask.

-

Equilibration: The flask is shaken for a sufficient time to allow the substance to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the octanol and water phases are clearly separated. Centrifugation can aid in this process.

-

Analysis: The concentration of the analyte in both the octanol and water phases is determined using a suitable analytical method. The Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is reported as log Kow.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the octanol-water partition coefficient (log Kow) using the shake flask method.

Caption: Workflow for log Kow determination by the shake flask method.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. 1H,1H,9H-Hexadecafluoro-1-nonanol | 376-18-1 | Benchchem [benchchem.com]

- 5. This compound [webbook.nist.gov]

- 6. 1H,1H,9H-Perfluoro-1-nonanol, 97%, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]

- 7. This compound | 376-18-1 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. books.google.cn [books.google.cn]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Determination of Melting Point [wiredchemist.com]

- 16. westlab.com [westlab.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 19. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. chymist.com [chymist.com]

- 23. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 24. downloads.regulations.gov [downloads.regulations.gov]

- 25. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 26. enamine.net [enamine.net]

- 27. who.int [who.int]

- 28. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 29. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 30. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 31. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Slow‐stirring method for determining the n‐octanol/water partition coefficient (pow) for highly hydrophobic chemicals: Performance evaluation in a ring test | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

An In-depth Technical Guide to the Synthesis of 1H,1H,9H-Hexadecafluoro-1-nonanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1H,1H,9H-Hexadecafluoro-1-nonanol, a crucial fluorinated alcohol in various advanced material applications. The document details the predominant synthesis method, telomerization, including a generalized experimental protocol. It also presents key quantitative data in a structured format and visualizes the synthesis pathway and workflow to facilitate understanding and replication by researchers and professionals in the field.

Introduction

This compound, a member of the fluorotelomer alcohol (FTOH) family, is a specialty chemical with the linear formula F(CF₂)₈CH₂OH. Its unique properties, including high thermal and chemical stability, and low surface energy, make it a valuable component in the synthesis of fluorinated surfactants, polymers, and surface coatings. This guide focuses on the core synthesis methodologies for this compound, providing a technical foundation for its preparation in a laboratory setting.

Primary Synthesis Pathway: Telomerization

The most common industrial method for the synthesis of this compound is the telomerization of tetrafluoroethylene (TFE) with methanol.[1] This free-radical chain reaction involves the addition of a telogen (methanol) across the double bond of a taxogen (TFE), resulting in a mixture of fluorotelomer alcohols with varying perfluoroalkyl chain lengths, F(CF₂)nCH₂OH.[1] The desired this compound corresponds to the n=4 telomer in the context of the general formula H(CF₂CF₂)nCH₂OH.

The overall reaction can be represented as:

CH₃OH + n CF₂=CF₂ → H(CF₂CF₂)nCH₂OH

This process is typically initiated by a radical initiator and carried out under high pressure.[1] The distribution of telomers with different 'n' values is dependent on the reaction conditions, including the molar ratio of reactants, temperature, pressure, and the choice of initiator.

A key challenge in this synthesis is controlling the chain length to maximize the yield of the desired n=4 telomer. Following the reaction, a purification step, typically fractional distillation, is essential to isolate this compound from the resulting mixture of telomers.

Synthesis Pathway Diagram

Caption: General synthesis pathway for this compound via telomerization.

Experimental Protocol: Telomerization of TFE with Methanol

The following is a generalized experimental protocol for the synthesis of fluorotelomer alcohols, including this compound. This protocol is based on established principles of telomerization and should be adapted and optimized for specific laboratory equipment and safety protocols.[1]

Warning: This reaction involves a flammable gas (TFE) under high pressure and should only be performed by trained personnel in a specialized high-pressure laboratory with appropriate safety measures, including a blast shield.

Materials and Equipment

-

High-pressure autoclave equipped with a stirrer, gas inlet, liquid inlet, pressure gauge, and temperature controller

-

Methanol (anhydrous)

-

Tetrafluoroethylene (TFE)

-

Radical initiator (e.g., 2,5-bis(tert-butylperoxy)-2,5-dimethylhexane - DHBP)

-

Inert gas (e.g., Nitrogen or Argon)

-

Fractional distillation apparatus

Procedure

-

Reactor Charging: The high-pressure autoclave is charged with anhydrous methanol and the selected radical initiator. The molar ratio of methanol to TFE is a critical parameter influencing the telomer distribution.

-

Purging: The reactor is sealed and purged multiple times with an inert gas to remove all oxygen, which can inhibit the free-radical reaction.

-

Pressurization and Heating: The autoclave is pressurized with TFE to the desired reaction pressure. The reaction is then heated to the target temperature with continuous stirring. The temperature and pressure are maintained for the duration of the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the pressure drop of TFE.

-

Cooling and Depressurization: Upon completion, the reactor is cooled to room temperature. The unreacted TFE is carefully vented to a safe exhaust.

-

Product Recovery: The liquid reaction mixture, containing unreacted methanol and a distribution of fluorotelomer alcohols, is discharged from the autoclave.

-

Purification:

-

The unreacted methanol is first removed, typically by simple distillation.

-

The remaining mixture of fluorotelomer alcohols is then separated by fractional distillation under reduced pressure to isolate the different telomers. The fraction corresponding to this compound is collected.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification of this compound.

Quantitative Data

The following table summarizes key quantitative data for the telomerization reaction and the properties of the final product. It is important to note that the yield of the specific n=4 telomer is highly dependent on the reaction conditions.

| Parameter | Value | Reference |

| Reaction Conditions | ||

| Temperature | 35 - 150 °C | [1] |

| Pressure | 1 - 12 kg/cm ² gauge | [1] |

| Product Properties | ||

| Molecular Formula | C₉H₄F₁₆O | |

| Molecular Weight | 432.10 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 57 - 60 °C | |

| Boiling Point | 157 - 158 °C @ 200 mmHg |

Alternative Synthesis Approaches

While telomerization is the dominant method, other synthetic routes to fluorinated alcohols exist. One notable alternative involves a multi-step process starting with the telomerization of a perfluoroalkyl iodide (e.g., C₂F₅I) with TFE to produce a mixture of longer-chain perfluoroalkyl iodides. The desired perfluorooctyl iodide (C₈F₁₇I) is then isolated and reacted with ethylene to insert a -CH₂CH₂- group, followed by hydrolysis to yield the corresponding fluorotelomer alcohol.

Alternative Pathway Diagram

Caption: Multi-step alternative synthesis pathway for this compound.

Conclusion

The synthesis of this compound is primarily achieved through the telomerization of tetrafluoroethylene with methanol. This method, while efficient, requires careful control of reaction parameters to optimize the yield of the desired telomer and necessitates a robust purification process. The information and diagrams provided in this guide offer a foundational understanding of the synthesis pathways and experimental considerations for researchers and professionals working with this important fluorinated compound. Further optimization of the described general protocol will be necessary for specific laboratory applications.

References

An In-depth Technical Guide to 1H,1H,9H-Hexadecafluoro-1-nonanol: Molecular Structure, Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H,1H,9H-Hexadecafluoro-1-nonanol is a fluorinated alcohol with unique physicochemical properties stemming from its highly fluorinated carbon chain and terminal hydroxyl group. This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and known biological interactions. Detailed experimental protocols for its synthesis and analysis, where available in the public domain, are presented. Furthermore, this guide illustrates the metabolic pathway of structurally similar fluorotelomer alcohols, providing insights into the potential biotransformation of this compound. This information is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development.

Molecular Structure and Identification

This compound is a long-chain fluorinated alcohol. The designation "1H,1H,9H" specifies the location of the hydrogen atoms on the carbon backbone that are not substituted with fluorine.

-

IUPAC Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononan-1-ol [1]* Chemical Formula: C9H4F16O [2][3]* CAS Number: 376-18-1 [2][3]* Molecular Weight: 432.10 g/mol [3]* Synonyms: 1H,1H,9H-Perfluoro-1-nonanol, α,α,ω-Trihydro-perfluorononyl alcohol Table 1: Molecular Identifiers

| Identifier | Value |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononan-1-ol |

| CAS Number | 376-18-1 |

| Molecular Formula | C9H4F16O |

| Molecular Weight | 432.10 g/mol |

| InChI | InChI=1S/C9H4F16O/c10-2(11)4(14,15)6(18,19)8(22,23)9(24,25)7(20,21)5(16,17)3(12,13)1-26/h26H,1H2 |

| InChIKey | MSXVQELLSMPBFD-UHFFFAOYSA-N |

| SMILES | OCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)H |

Physicochemical Properties

The extensive fluorination of the carbon chain imparts unique properties to this compound, including high hydrophobicity and lipophobicity, chemical inertness, and a low surface energy.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | White to almost white crystalline powder | --INVALID-LINK-- |

| Melting Point | 55-60 °C | --INVALID-LINK-- |

| Boiling Point | 157-158 °C at 200 mmHg | --INVALID-LINK-- |

| Density | 1.79 g/cm³ (estimated) | |

| pKa | 12.7 (predicted) | |

| Solubility | Insoluble in water. Soluble in some organic solvents. |

Experimental Protocols

Synthesis via Telomerization

A general method for the synthesis of fluorotelomer alcohols involves the telomerization of tetrafluoroethylene (TFE) with a telogen, in this case, methanol. The reaction is typically initiated by a free radical initiator.

Experimental Protocol (General):

-

Reaction Setup: A high-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls is required.

-

Charging the Reactor: The reactor is charged with methanol, which acts as the telogen. A free-radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), is added to the methanol.

-

Purging: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the radical polymerization.

-

Introduction of TFE: Tetrafluoroethylene (TFE) gas is introduced into the reactor under pressure. The pressure is maintained at the desired level throughout the reaction.

-

Reaction Conditions: The reactor is heated to a temperature typically ranging from 70 to 100°C. The reaction is allowed to proceed for several hours with continuous stirring.

-

Workup: After the reaction is complete, the reactor is cooled, and the excess TFE is vented. The resulting mixture contains a homologous series of fluorotelomer alcohols.

-

Purification: The desired this compound is separated from the mixture of telomers. This is typically achieved by fractional distillation under reduced pressure, followed by recrystallization to obtain a pure product.

Purification by Recrystallization

Experimental Protocol:

-

Solvent Selection: A suitable solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of a good solvent and a poor solvent can also be effective.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent with stirring.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The cooling process can be further facilitated by placing the flask in an ice bath.

-

Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the -CH₂-OH protons and the terminal -CF₂H proton.

-

¹⁹F NMR: Will exhibit multiple signals corresponding to the different fluorine environments along the carbon chain.

-

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. Strong C-F stretching bands will be observed in the fingerprint region (around 1100-1300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Biological Interactions and Signaling Pathways

While direct studies on the specific signaling pathways affected by this compound are limited, research on structurally similar fluorotelomer alcohols (FTOHs) provides valuable insights into its potential biological activities and metabolic fate.

Interaction with Cell Membranes

Due to its amphiphilic nature, with a hydrophobic and lipophobic fluorinated tail and a hydrophilic alcohol headgroup, this compound is expected to interact with biological membranes. It is likely to partition into the lipid bilayer, potentially altering membrane fluidity, permeability, and the function of membrane-bound proteins.

Metabolic Pathways

Studies on the metabolism of other FTOHs, such as 8:2 FTOH, in rat hepatocytes have revealed that these compounds undergo biotransformation primarily through oxidation catalyzed by cytochrome P450 enzymes. [4]The metabolic pathway involves the formation of several intermediate metabolites, ultimately leading to the formation of perfluorinated carboxylic acids (PFCAs). [4]

Caption: Proposed metabolic pathway of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a compound of interest in several areas:

-

Drug Delivery: Its amphiphilic character suggests potential applications in the formulation of emulsions, micelles, and other nano-sized drug delivery systems for poorly water-soluble drugs.

-

Surface Modification: The low surface energy of fluorinated compounds is utilized to create water- and oil-repellent coatings.

-

Probe for Biological Studies: As a fluorinated molecule, it can be used in ¹⁹F NMR studies to probe biological environments.

Safety and Toxicology

This compound is classified as a substance that causes serious eye irritation, skin irritation, and may cause respiratory irritation. [5]The toxicological properties have not been fully investigated. The LD50 in mice via intraperitoneal injection is reported to be 251 mg/kg. Table 3: Toxicological Data

| Endpoint | Value | Species | Route |

| LD50 | 251 mg/kg | Mouse | Intraperitoneal |

Conclusion

This compound is a fluorinated alcohol with a unique combination of properties that make it a subject of interest in various scientific and industrial fields. This technical guide has provided a detailed overview of its molecular structure, physicochemical characteristics, and a general protocol for its synthesis. While specific data on its interaction with cellular signaling pathways are still emerging, the metabolic pathway of related fluorotelomer alcohols offers a strong indication of its likely biotransformation. Further research is warranted to fully elucidate its biological effects and to explore its potential applications in drug development and other advanced technologies.

Experimental Workflow Diagram

Caption: General workflow for the synthesis and characterization of the compound.

References

- 1. This compound | 376-18-1 | Benchchem [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 376-18-1 [chemicalbook.com]

- 4. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Nonanol | C9H20O | CID 8914 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1H,1H,9H-Hexadecafluoro-1-nonanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the fluorinated alcohol, 1H,1H,9H-Hexadecafluoro-1-nonanol (CAS No: 376-18-1). The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance profiles, including data summaries and experimental protocols. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Compound Information

| Identifier | Value |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononan-1-ol |

| CAS Number | 376-18-1 |

| Molecular Formula | C₉H₄F₁₆O |

| Molecular Weight | 432.10 g/mol [1] |

| Chemical Structure | F₂(CF₂)₇CH₂OH |

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy for this compound.

Mass Spectrometry (Electron Ionization)

The mass spectrum was obtained from the NIST WebBook. The data reveals a fragmentation pattern characteristic of a fluorinated alcohol.

| m/z | Relative Intensity (%) | Possible Fragment |

| 31 | 100.0 | [CH₂OH]⁺ |

| 69 | 85.0 | [CF₃]⁺ |

| 131 | 55.0 | [C₃F₅]⁺ |

| 181 | 20.0 | [C₄F₇]⁺ |

| 412 | 15.0 | [M-HF]⁺ |

| 432 | <5 | [M]⁺ (Molecular Ion) |

Data is estimated from the graphical representation on the NIST WebBook as direct tabular data was not available.

Infrared (IR) Spectroscopy

The IR spectrum, available on the NIST WebBook, displays characteristic absorption bands for a hydroxyl group and a highly fluorinated carbon chain.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3350 | Broad, Strong | O-H stretch |

| ~2950 | Weak | C-H stretch (asymmetric) |

| ~2880 | Weak | C-H stretch (symmetric) |

| ~1200 | Very Strong | C-F stretch |

| ~1150 | Very Strong | C-F stretch |

| ~1050 | Strong | C-O stretch |

Data is estimated from the graphical representation on the NIST WebBook as direct tabular data was not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, detailed ¹H NMR spectrum with assigned chemical shifts and coupling constants for this compound could not be located in the conducted search, the expected spectrum would feature a triplet for the methylene protons (-CH₂OH) due to coupling with the adjacent CF₂ group, and a triplet for the terminal methine proton (-CF₂H) from coupling to the adjacent CF₂ group. A broad singlet for the hydroxyl proton (-OH) is also anticipated.

A representative ¹⁹F NMR spectrum was located. The spectrum shows multiple signals corresponding to the different fluorine environments in the perfluorinated chain.

| Approximate Chemical Shift (ppm) | Multiplicity | Assignment |

| -81 | Triplet | -CF₃ |

| -122 | Multiplet | -CF₂- |

| -123 | Multiplet | -CF₂- |

| -124 | Multiplet | -CF₂- |

| -126 | Multiplet | -CF₂- |

| -130 | Multiplet | -CF₂- |

| -138 | Triplet | -CF₂H |

| -145 | Multiplet | -CH₂CF₂- |

Chemical shifts are relative to an external standard and may vary depending on the experimental conditions. Multiplicities are complex due to multiple F-F couplings.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above, adapted for the analysis of this compound.

Mass Spectrometry (Electron Ionization)

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

GC Conditions :

-

Injector Temperature : 250 °C

-

Column : A non-polar capillary column (e.g., DB-5ms).

-

Oven Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI).

-

Electron Energy : 70 eV.

-

Source Temperature : 230 °C.

-

Mass Range : m/z 30-500.

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : As this compound is a solid at room temperature, the sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the finely ground solid sample is mixed with dry KBr powder and pressed into a thin, transparent pellet.

-

Data Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the KBr pellet press is recorded and subtracted from the sample spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆) in an NMR tube.

-

¹H NMR Acquisition :

-

Pulse Sequence : A standard single-pulse experiment.

-

Spectral Width : -2 to 10 ppm.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : A standard proton-decoupled ¹³C experiment.

-

Spectral Width : 0 to 150 ppm.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more to achieve adequate signal-to-noise.

-

-

¹⁹F NMR Acquisition :

-

Pulse Sequence : A standard proton-decoupled ¹⁹F experiment.

-

Spectral Width : -70 to -150 ppm.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 16-32.

-

Referencing : An external reference such as CFCl₃ (0 ppm) or an internal standard can be used.

-

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

References

Navigating the Solubility Landscape of 1H,1H,9H-Hexadecafluoro-1-nonanol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 1H,1H,9H-Hexadecafluoro-1-nonanol, a fluorinated alcohol of significant interest in advanced materials, coatings, and specialty lubricants.[1] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on its solubility in organic solvents, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for its analysis.

Core Concepts: Understanding the Solubility of a Fluorinated Alcohol

This compound is a long-chain fluorinated alcohol recognized for its exceptional chemical stability and hydrophobicity.[1] Its unique molecular structure, featuring a lengthy perfluorinated carbon chain, imparts a dual hydrophobic and lipophobic nature, influencing its interaction with various solvents. The presence of a terminal hydroxyl group, however, introduces a degree of polarity.

Qualitative Solubility Profile

Based on the general principles of PFAS solubility and the physicochemical properties of this compound, a qualitative assessment of its expected solubility in common organic solvents is presented in Table 1. It is important to note that this information is predictive and should be confirmed by experimental determination.

| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Higher | The hydroxyl group of the alcohol can engage in hydrogen bonding with the solvent. Shorter-chain alcohols are expected to be more effective.[2] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to Higher | The polarity of these solvents can interact with the polar head of the molecule. For some PFAS, acetone has shown higher than expected solubility.[2] |

| Moderately Polar | Ethyl Acetate | Moderate | Offers a balance of polar and nonpolar characteristics that may accommodate the dual nature of the fluorinated alcohol. |

| Nonpolar | Hexane, Toluene | Lower | The lipophobic nature of the perfluorinated chain limits solubility in nonpolar hydrocarbon solvents. |

| Halogenated | Dichloromethane | Moderate to Higher | The presence of halogens in the solvent may offer more favorable interactions with the fluorinated chain. |

Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents. This table provides an estimation of solubility based on general chemical principles. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent. The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various organic solvents.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps and PTFE-lined septa

-

Analytical balance

-

Vortex mixer

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., Mass Spectrometer (MS) or Flame Ionization Detector (FID))

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Record the exact weight of the added solid.

-

Add a known volume of the organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solid to settle.

-

Visually confirm the presence of undissolved solid at the bottom of the vial.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

Dilute the filtered saturated solution with the solvent as necessary to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or GC method.

-

-

Quantification:

-

Using the calibration curve generated from the stock standards, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Analytical Workflow for Fluorinated Compounds

The analysis of fluorinated compounds such as this compound often involves sophisticated analytical techniques to achieve the necessary sensitivity and selectivity. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and commonly used method.[3] The following diagram illustrates a typical workflow for the analysis of a fluorinated compound in a complex matrix.

Figure 1: Analytical Workflow for Fluorinated Compounds using LC-MS/MS.

This in-depth guide serves as a foundational resource for researchers and professionals working with this compound. While a comprehensive quantitative solubility database remains to be established, the provided qualitative predictions and detailed experimental protocol offer a robust starting point for laboratory investigations. The illustrative analytical workflow further equips scientists with a practical framework for the sensitive and specific determination of this and other fluorinated compounds.

References

The Thermal Stability of Fluorinated Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of fluorinated alcohols, a class of compounds of significant interest in pharmaceuticals, materials science, and organic synthesis. The introduction of fluorine atoms into an alcohol molecule can dramatically alter its physicochemical properties, including thermal stability. Understanding these properties is crucial for the safe handling, processing, and application of these compounds, particularly in drug development where fluorination is a common strategy to enhance metabolic stability and bioavailability.[1][2] This guide summarizes key quantitative data from thermal analyses, details relevant experimental protocols, and visualizes decomposition pathways.

Core Concepts in Thermal Stability

The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. For fluorinated alcohols, this stability is largely influenced by the number and position of fluorine atoms, the overall molecular structure, and the strength of the carbon-fluorine (C-F) and carbon-carbon (C-C) bonds. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions.

Factors Influencing the Thermal Stability of Fluorinated Alcohols

Several factors dictate the thermal stability of fluorinated alcohols:

-

Degree and Position of Fluorination: A higher degree of fluorination generally leads to increased thermal stability due to the high bond energy of the C-F bond.

-

Length of the Perfluoroalkyl Chain: For fluorotelomer alcohols (FTOHs), thermal stability increases with the length of the perfluoroalkyl chain.[3]

-

Presence of Functional Groups: The presence of other functional groups can influence decomposition pathways. For instance, the introduction of ether linkages has been shown to weaken the thermal stability of related perfluorinated compounds.[1]

-

Molecular Structure: The overall structure, including branching and the location of the hydroxyl group (primary, secondary, or tertiary), plays a role in the decomposition mechanism and onset temperature.

Quantitative Thermal Degradation Data

Table 1: Thermal Removal Efficiency of Gas-Phase Fluorotelomer Alcohols (FTOHs) in an Inert Atmosphere [3]

| Temperature (°C) | 4:2 FTOH % Removal | 6:2 FTOH % Removal | 8:2 FTOH % Removal | 10:2 FTOH % Removal |

| 300 | >85 | <60 | <45 | <15 |

| 400 | >95 | <87 | <78 | <39 |

| 500 | >99 | >95 | ~90 | ~70 |

| 600 | >99 | >99 | >98 | >95 |

| 700 | >99 | >99 | >99 | >99 |

| 800 | >99 | >99 | >99 | >99 |

Table 2: Thermal Decomposition Data for Selected Fluorinated Compounds

| Compound | Type | Decomposition Onset/Range (°C) | Method/Conditions | Key Findings |

| Hexafluoroisopropanol (HFIP) | Secondary Alcohol | > 250 | Dynamic tests, closed loop | Intensive decomposition at 300°C (573 K). |

| Fluorinated Polyurethanes | Polymer | 247 - 330 | TGA | Synthesized from fluorinated diols. |

| Perfluoro-tert-butyl alcohol | Tertiary Alcohol | Data not readily available | - | Expected to have high stability due to the trifluoromethyl groups. |

| 2,2,2-Trifluoroethanol (TFE) | Primary Alcohol | Data not readily available | - | Boiling point is 77-80°C. |

Thermal Decomposition Pathways

The thermal degradation of fluorinated alcohols proceeds through complex reaction pathways that are dependent on temperature and the surrounding atmosphere. At lower temperatures, the initial degradation steps often involve the elimination of small, stable molecules. At higher temperatures, more extensive fragmentation of the carbon backbone occurs.

For Fluorotelomer Alcohols (FTOHs) , the proposed initial thermal degradation pathways involve dehydration (loss of H₂O) and dehydrofluorination (loss of HF).[3] This is followed by further fragmentation at higher temperatures, leading to a complex mixture of smaller perfluorinated and polyfluorinated compounds, including perfluorinated carboxylic acids (PFCAs) and perfluoroalkenes.[3]

For short-chain fluorinated alcohols , studies on their deprotonated forms under collision-induced dissociation (a proxy for fragmentation patterns) show that decomposition can proceed via the loss of formaldehyde (CH₂O) or hydrogen fluoride (HF). For example, deprotonated 2,2,3,3,3-pentafluoro-1-propanol fragments through the loss of CH₂O to form the pentafluoroethyl anion, or through the loss of HF.[4][5] Deprotonated 3,3,3-trifluoro-1-propanol shows more complex fragmentation, with primary reaction pathways involving the loss of water or hydrogen fluoride.[4][5]

The following diagram illustrates a generalized initial thermal degradation pathway for FTOHs.

Experimental Protocols

Standardized protocols for the thermal analysis of fluorinated alcohols are not widely established; however, based on methodologies for other organic and fluorinated compounds, the following workflows can be outlined.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of fluorinated alcohols.

Objective: To measure the mass loss of a fluorinated alcohol sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the liquid fluorinated alcohol sample (typically 1-10 mg) and place it into an inert TGA crucible (e.g., alumina or platinum). For volatile liquids, a hermetically sealed pan with a pinhole lid is recommended to control evaporation.

-

Instrument Setup: Purge the TGA instrument with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-1000°C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Data Acquisition: Continuously record the sample mass as a function of temperature and time.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

DSC is used to investigate thermal transitions such as melting and boiling points and to measure the enthalpy changes associated with these transitions. It can also detect exothermic decomposition events.

Objective: To measure the heat flow into or out of a fluorinated alcohol sample as a function of temperature.

Methodology:

-

Sample Preparation: Weigh 5 to 15 mg of the liquid sample into a hermetic DSC pan. Crimp the pan to seal the liquid. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell and purge with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 cm³/min).

-

Thermal Program: Subject the sample and reference to a controlled temperature program. This often includes a heat/cool/heat cycle (e.g., at 20°C/min) to erase the sample's thermal history, followed by a final heating ramp during which data is collected.

-

Data Acquisition: Measure the differential heat flow between the sample and the reference.

-

Data Analysis: Analyze the resulting DSC thermogram (heat flow vs. temperature) to identify endothermic events (melting, boiling) and exothermic events (crystallization, decomposition). The area under the peaks is used to calculate the enthalpy of the transition.

Analysis of Thermal Decomposition Products

The identification of volatile and semi-volatile degradation products is typically performed using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).

Objective: To separate and identify the chemical species produced during the thermal decomposition of fluorinated alcohols.

Methodology:

-

Thermal Decomposition: A small sample of the fluorinated alcohol is heated rapidly to a specific decomposition temperature in a pyrolyzer, which is coupled to the inlet of a gas chromatograph.

-

Chromatographic Separation: The gaseous decomposition products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometric Detection: The separated components elute from the GC column and are introduced into a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for their identification.

Applications in Drug Development

The enhanced thermal stability of certain fluorinated alcohols can be advantageous in pharmaceutical manufacturing processes that require elevated temperatures. Furthermore, the strategic incorporation of fluorine into drug candidates can block metabolic pathways, thereby increasing the drug's half-life and bioavailability.[1][2] An understanding of the thermal stability of fluorinated intermediates and final active pharmaceutical ingredients is therefore essential for process development and ensuring product quality and safety.

Conclusion

The thermal stability of fluorinated alcohols is a complex property influenced by the degree and location of fluorination, as well as the overall molecular structure. While general trends indicate that stability increases with the length of the perfluoroalkyl chain, a comprehensive, comparative dataset of thermal decomposition temperatures for a wide variety of fluorinated alcohols is still lacking in the public domain. The experimental protocols and decomposition pathways outlined in this guide provide a foundational understanding for researchers, scientists, and drug development professionals working with these versatile compounds. Further research is needed to fully characterize the thermal properties of this important class of molecules.

References

Toxicological Profile of 1H,1H,9H-Hexadecafluoro-1-nonanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for 1H,1H,9H-Hexadecafluoro-1-nonanol (CAS No. 376-18-1). Due to the limited specific data for this compound, this report also incorporates information from structurally similar fluorotelomer alcohols (FTOHs), particularly 8:2 FTOH, to provide a broader toxicological context. All data derived from analogue compounds are clearly identified.

Acute Toxicity

Limited direct data exists for this compound. The primary available information pertains to oral and intraperitoneal lethal dose studies.

| Route of Administration | Test Species | Endpoint | Reported Dose | Source |

| Oral | Rat | LD50 | 4400 mg/kg | Zeitschrift fuer die Gesamte Hygiene und Ihre Grenzgebiete, 1980[1] |

| Intraperitoneal | Mouse | LD50 | 251 mg/kg | Zeitschrift fuer die Gesamte Hygiene und Ihre Grenzgebiete, 1980[1] |

Experimental Protocols

Detailed experimental protocols for the above-cited studies from 1980 could not be retrieved from the available literature.

For context, acute toxicity studies on the analogous 6:2 FTOH have been conducted. An oral LD50 of 1,750 mg/kg was determined in rats. In that study, transient clinical signs of toxicity included wet fur, diarrhea, hair loss, lethargy, and ataxia.[2] A dermal LD50 for 6:2 FTOH in rats was found to be greater than 5,000 mg/kg.[2][3]

Subchronic Toxicity

No specific subchronic toxicity studies were identified for this compound. However, extensive 90-day oral gavage studies have been performed on the analogous 8:2 FTOH in rats.

| Test Species | Duration | NOAEL | LOAEL | Key Effects Observed at LOAEL |

| Rat (Crl:CD(SD)IGS BR) | 90 days | 5 mg/kg/day | 25 mg/kg/day | Increased hepatic beta-oxidation (females), liver weight increases, focal hepatic necrosis. At 125 mg/kg, chronic progressive nephropathy was observed in females. |

Experimental Protocols for Analogue (8:2 FTOH)

In a representative subchronic study, Crl:CD(SD)IGS BR rats were administered 8:2 FTOH by oral gavage for 90 days at dose levels of 0, 1, 5, 25, and 125 mg/kg/day. A comprehensive toxicological profile was assessed, which included clinical observations, body weight, food consumption, neurobehavioral assessments, hematology, clinical chemistry, and histopathology. A 90-day post-dosing recovery period was also included for a subset of animals. Endpoints such as plasma and urinary fluorine levels and hepatic beta-oxidation were also measured.

Genotoxicity

Direct genotoxicity data for this compound is not available. However, studies on a range of fluorotelomer alcohols, including 6:2 FTOH, 8:2 FTOH, and 10:2 FTOH, have been conducted.

| Assay Type | Test System | Compound Tested | Result |

| umu Test | Salmonella typhimurium TA1535/pSK1002 | 6:2 FTOH, 8:2 FTOH, 10:2 FTOH | Non-genotoxic (with and without S9 metabolic activation)[4] |

| Bacterial Reverse Mutation Test (Ames) | Salmonella typhimurium | 6:2 FTOH | Not mutagenic[2][3] |

| Mouse Lymphoma Assay | L5178Y mouse lymphoma cells | 6:2 FTOH | Not mutagenic[2][3] |

| Chromosome Aberration Assay | Human lymphocytes | 6:2 FTOH | Not clastogenic[2][3] |

Experimental Protocols for Analogue Genotoxicity Assays

-

umu Test Protocol: The genotoxicity of FTOHs was evaluated using the umu test system with Salmonella typhimurium TA1535/pSK1002. This assay measures the induction of the umuC gene, a part of the SOS DNA repair system, by monitoring β-galactosidase activity. The FTOHs were tested at concentrations up to 1000 μM, both in the presence and absence of a rat liver S9 fraction for metabolic activation.[4]

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies were found for this compound. Studies on analogous FTOHs indicate that developmental effects tend to occur at dose levels that also induce maternal toxicity.

| Compound | Test Species | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Key Findings |

| 8:2 FTOH | Rat | 200 mg/kg/day | 200 mg/kg/day | At 500 mg/kg/day, increased fetal skeletal variations were observed. |

| 6:2 FTOH | Rat | 25 mg/kg/day | 25 mg/kg/day | Effects on offspring (e.g., decreased body weights, increased pup mortality) were observed at doses of 125 mg/kg/day and higher, which also caused significant parental toxicity.[5][6] |

Metabolism and Toxicokinetics

The biotransformation of fluorotelomer alcohols is a critical aspect of their toxicology, as it can lead to the formation of persistent and potentially more toxic metabolites, such as perfluoroalkyl carboxylic acids (PFCAs). The metabolism of 8:2 FTOH has been studied in vitro and in vivo.

The primary metabolic pathway involves the oxidation of the alcohol group, a reaction catalyzed by Cytochrome P450 enzymes, particularly CYP2C19 in humans.[4][7] This initial step forms a transient fluorotelomer aldehyde (FTAL). This aldehyde can then be further oxidized to a fluorotelomer carboxylic acid (FTCA). An alternative pathway involves the elimination of hydrogen fluoride (HF) from the aldehyde, leading to an unsaturated aldehyde (FTUAL), which can then be oxidized to an unsaturated carboxylic acid (FTUCA). These intermediates can undergo further biotransformation, including β-oxidation, to form terminal PFCAs like perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA).[1]

Phase II metabolism, including direct glucuronidation and sulfation of the parent alcohol, is also a significant pathway, potentially leading to more rapid excretion.[1][4][7]

Metabolic Pathway of 8:2 Fluorotelomer Alcohol

Experimental Workflow for In Vitro Metabolism Analysis

The following diagram illustrates a general workflow for assessing the in vitro metabolism of a compound like a fluorotelomer alcohol.

References

- 1. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biotransformation of 8:2 fluorotelomer alcohol by recombinant human cytochrome P450s, human liver microsomes and human liver cytosol - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 5. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]

- 6. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biotransformation of 8:2 fluorotelomer alcohol by recombinant human cytochrome P450s, human liver microsomes and human liver cytosol - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Hydrophobic Surface Modification using 1H,1H,9H-Hexadecafluoro-1-nonanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic surfaces are of paramount importance in a wide range of scientific and technological fields, including drug delivery, microfluidics, biomedical implants, and anti-fouling coatings. The ability to precisely control surface wettability is crucial for optimizing the performance of these applications. This document provides detailed application notes and experimental protocols for the hydrophobic modification of surfaces using 1H,1H,9H-Hexadecafluoro-1-nonanol.

This compound is a fluorinated alcohol that, when tethered to a surface, can dramatically reduce its surface energy, leading to a significant increase in hydrophobicity. This is attributed to the low polarizability of the C-F bonds and the dense packing of the fluorinated alkyl chains. This protocol focuses on a two-step modification process: first, the synthesis of a reactive fluoroalkoxysilane from this compound, followed by the covalent attachment of this silane to hydroxyl-bearing surfaces such as glass or silicon wafers.

Key Performance Data

The effectiveness of the hydrophobic surface modification is primarily quantified by the static water contact angle. The following table summarizes typical water contact angles achieved on glass surfaces at different stages of the modification process.

| Surface Treatment | Typical Static Water Contact Angle (°) |

| Unmodified Glass | 20 - 40° |

| Piranha-Cleaned Glass | < 10° |

| After Silanization with Fluoroalkoxysilane | 105 - 115°[1] |

Note: The final contact angle can vary depending on the quality of the silane, the reaction conditions, and the cleanliness of the substrate.

Experimental Protocols

This section details the necessary protocols for preparing hydrophobic surfaces using this compound. The overall workflow involves the synthesis of the reactive silane, substrate preparation, and the surface modification process.

Synthesis of (1H,1H,9H-Hexadecafluoro-1-nonyloxy)propyltriethoxysilane

This protocol describes the synthesis of a reactive fluoroalkoxysilane by reacting this compound with a suitable aminosilane. This method provides a stable and reactive compound for subsequent surface modification.

Materials:

-

This compound

-

N-(β-aminoethyl)-γ-aminopropyl trimethoxy silane

-

Anhydrous Toluene

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous toluene.

-

Add a stoichiometric equivalent of N-(β-aminoethyl)-γ-aminopropyl trimethoxy silane to the solution.

-

Heat the reaction mixture to 50°C with constant stirring.

-

Maintain the reaction at 50°C for 2 hours.

-

After cooling to room temperature, the resulting solution containing the fluoroalkoxysilane can be used for surface modification.

Substrate Preparation (Glass or Silicon Wafers)

Proper cleaning and activation of the substrate are critical for achieving a uniform and durable hydrophobic coating. This protocol utilizes a piranha solution, which is highly effective but also extremely corrosive and must be handled with extreme caution.

Materials:

-

Glass or silicon substrates

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide)

-

Deionized water

-

Nitrogen or Argon gas stream

-

Oven

Procedure:

-

Place the substrates in a clean glass container.

-

CAUTION: Piranha solution is extremely dangerous. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (lab coat, gloves, and face shield). Slowly and carefully add the piranha solution to the container, ensuring the substrates are fully submerged.

-

Allow the substrates to react for 15-30 minutes. You will observe bubbling as the solution cleans the surface.

-

Carefully decant the piranha solution into a designated waste container.

-

Rinse the substrates thoroughly with copious amounts of deionized water.

-

Dry the substrates under a stream of nitrogen or argon gas.

-

Place the cleaned substrates in an oven at 110-120°C for at least 1 hour to ensure they are completely dry and to activate the surface hydroxyl groups.

Hydrophobic Surface Modification

This protocol describes the deposition of the synthesized fluoroalkoxysilane onto the prepared substrates to create a self-assembled monolayer (SAM) that renders the surface hydrophobic.

Materials:

-

Cleaned and dried substrates

-

Solution of (1H,1H,9H-Hexadecafluoro-1-nonyloxy)propyltriethoxysilane in an anhydrous solvent (e.g., toluene)

-

Deionized water

-

Ethanol

-

Nitrogen or Argon gas stream

-

Oven

Procedure:

-

Prepare a dilute solution (e.g., 1-2% by volume) of the synthesized fluoroalkoxysilane in an anhydrous solvent.

-

Immerse the cleaned and dried substrates in the silane solution. The deposition can be performed at room temperature.

-

Allow the substrates to remain in the solution for 2-4 hours to allow for the formation of a self-assembled monolayer.

-

Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any excess, unbound silane.

-

Rinse the substrates with ethanol.

-

Dry the coated substrates under a stream of nitrogen or argon gas.

-